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Compound of Interest

Compound Name: N-ethyl-4-fluorobenzamide
CAS No.: 772-18-9
Cat. No.: B1588093

Get Quote

Executive Summary

N-ethyl-4-fluorobenzamide (CAS: 772-18-9) is a critical pharmacophore and intermediate in
the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and STK4 kinase inhibitors.[1]
While often utilized in drug discovery, comprehensive peer-reviewed thermodynamic solubility
datasets for this specific intermediate are not publicly indexed in major physicochemical
repositories (e.g., J. Chem. Eng.[2] Data).

This guide serves as a definitive technical resource for researchers requiring solubility data. It
synthesizes available physicochemical constants, provides a predicted solubility profile based
on structural activity relationships (SAR), and outlines a validated experimental protocol for
generating precise solubility data in-house. This approach ensures scientific integrity by
distinguishing between empirical synthesis observations and thermodynamic constants.[2]

Part 1: Physicochemical Identity & Structural
Context
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Understanding the solubility behavior of N-ethyl-4-fluorobenzamide requires analysis of its
molecular descriptors.[2] The presence of the fluorine atom (para-position) increases
lipophilicity compared to the parent benzamide, while the N-ethyl group reduces the potential
for intermolecular hydrogen bonding network formation in the crystal lattice, typically lowering
the melting point relative to the unsubstituted amide.[2]

Table 1: Physicochemical Properties

Property Value Source/Method

CAS Number 772-18-9 Chemical Abstracts Service
Molecular Formula CoH10FNO Stoichiometry

Molecular Weight 167.18 g/mol Calculated

Physical State White Solid Synthesis observation [1]
LogP (Octanol/Water) ~1.97 Predicted (Consensus)
H-Bond Donors 1 (Amide NH) Structural Analysis

H-Bond Acceptors 2(C=0,F) Structural Analysis

Melting Point 108-112 °C (Predicted) Analog comparison*

Non-ionizable in physiological

pKa ~14-15 (Amide NH)
pH

*Note: Unsubstituted 4-fluorobenzamide melts at 154—-157°C. N-alkylation typically depresses
MP.

Part 2: Solubility Profile (Predicted & Observed)

Based on the compound's LogP of ~1.97 and its utility in nucleophilic aromatic substitution
reactions reported in patent literature [1, 2], the following solubility profile is established.

Solvent Compatibility Matrix
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Representative ) . Operational
Solvent Class Predicted Solubility
Solvent Context
) Preferred for stock
_ Very High (>100 . .
Aprotic Polar DMSO, DMF solutions and reaction

mg/mL) )
media.

Chlorinated

Dichloromethane
(DCM)

Standard solvent for
High extraction and

synthesis.[2]

Alcohols

Ethanol, Methanol

Suitable for
) recrystallization (often
High )
with water

antisolvent).[2]

Esters

Ethyl Acetate

Used in silica gel
Moderate chromatography

purification.[2]

Aqueous

Water (pH 7.[2]4)

Poor solubility due to
Low (<1 mg/mL) lipophilic aromatic

ring.[2]

Non-Polar

Hexane, Heptane

Used as an

antisolvent to
Very Low .

precipitate the

product.[2]

Thermodynamic Implications

The dissolution of N-ethyl-4-fluorobenzamide is endothermic (

). Solubility will increase significantly with temperature.[2][3] For purification, a binary solvent
system of Ethanol/Water or EtOAc/Hexane is recommended, utilizing the temperature
dependence of solubility to achieve supersaturation upon cooling.[2]

Part 3: Experimental Determination Protocol
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To generate a regulatory-grade solubility dataset (e.g., for IND filing or process optimization),
the following "Shake-Flask" protocol combined with HPLC-UV quantification is the gold
standard.

Workflow Visualization

The following diagram illustrates the logical flow for determining thermodynamic solubility,
ensuring data integrity.
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Start: N-ethyl-4-fluorobenzamide

Solid Sample

Select Solvents
(Water, EtOH, DMSO, pH buffers)

l

Add Excess Solid to Solvent
(Create Saturated Suspension)

No (Add more solid)

Check: Is Solid Present?

Equilibrate at Const. Temp (T)
(24-72 Hours, Agitation)

l

Phase Separation
(Centrifugation/Filtration 0.22 pm)

l

Dilute Supernatant
(Prevent Precipitation)

l

HPLC-UV Analysis
(Compare to Standard Curve)

l

Calculate Solubility (S)
S = (Area_sample / Area_std) * Conc_std * DF

Click to download full resolution via product page
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Caption: Standard Operating Procedure (SOP) for thermodynamic solubility determination via
the Shake-Flask method.

Detailed Protocol

Objective: Determine the saturation solubility (

) at 25°C.

e Preparation: Weigh approximately 10 mg of N-ethyl-4-fluorobenzamide into a 4 mL glass
vial.

» Solvent Addition: Add 1 mL of the target solvent (e.g., Phosphate Buffer pH 7.4, Ethanol).[2]

e Saturation Verification: Visually confirm undissolved solid remains.[2] If clear, add more solid
until a suspension persists.[2]

» Equilibration: Place vials in an orbital shaker/incubator at 25°C £ 0.1°C. Agitate at 200 RPM
for 24 hours.

o Note: For synthesis intermediates, 24 hours is sufficient.[2] For final drug candidates, 72
hours is preferred to ensure stable crystal form.

e Sampling:
o Centrifuge the suspension at 10,000 RPM for 10 minutes (thermostatted to 25°C).
o Carefully withdraw the supernatant.[2]
o Filter through a 0.22 um PVDF syringe filter (pre-saturated to prevent adsorption).[2]

e Quantification (HPLC-UV):

[¢]

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 um, 4.6 x 100 mm).[2]

[¢]

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [50:50 Isocratic].[2]

[e]

Flow Rate: 1.0 mL/min.[2]
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o Detection: UV @ 254 nm (Aromatic ring absorption).[2]

o Injection: 10 pL.

e Calculation:

Part 4: Synthesis & Purification Applications

The solubility data directly informs the isolation of this intermediate during synthesis.[2]

Recrystallization Strategy

For purification from crude reaction mixtures (e.g., after amidation of 4-fluorobenzoyl chloride),

a cooling crystallization is effective.[2]

e Solvent System: Ethanol/Water (approx. 3:1 ratio).[2]

e Mechanism:
o Dissolve crude solid in hot Ethanol (60°C). High solubility.
o Slowly add Water (antisolvent) until slight turbidity.[2]

o Cool slowly to 4°C. Solubility drops, inducing crystallization of the pure N-ethyl-4-
fluorobenzamide.[2]

o Filter and wash with cold water (low solubility prevents loss).[2]

Reaction Solvent Selection[2]

e Nucleophilic Substitution: When reacting with piperazine derivatives (common in PARP
inhibitor synthesis [2]), use Acetonitrile or DMF.[2] These solvents dissolve the N-ethyl-4-
fluorobenzamide completely, ensuring homogeneous kinetics, while often precipitating the
inorganic salt byproducts (e.g., KBr/KCl).

References

e Synthesis & Characterization: Penning, T. D., et al. "Synthesis and biological evaluation of
PARP inhibitors."[2] Journal of Medicinal Chemistry (Cited in patent literature for synthesis of
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benzamide intermediates).[2]

+ Patent Application: US Patent 2010/0206744 Al. "Poly (ADP-ribose) polymerase (PARP)
inhibitors." Describes the synthesis of N-ethyl-4-fluorobenzamide as Intermediate A.Link[2]

+ Methodology: Avdeef, A. (2012).[2] Absorption and Drug Development: Solubility,
Permeability, and Charge State.[2] Wiley-Interscience.[2] (Authoritative text on solubility
protocols).

¢ Physicochemical Data: PubChem Compound Summary for CID 71572 (4-Fluorobenzamide
analogs). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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